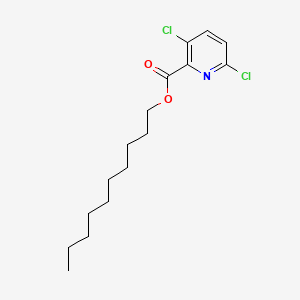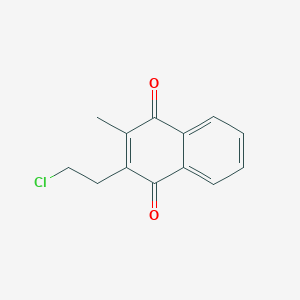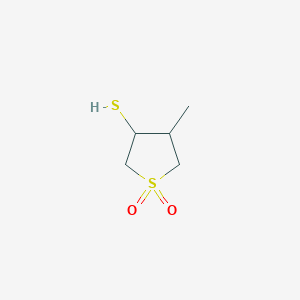
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 6 positions, and a decyl ester group at the carboxylic acid position. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester typically involves the esterification of 3,6-dichloro-2-pyridinecarboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product.
化学反应分析
Types of Reactions
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to substitute the chlorine atoms.
Major Products Formed
Oxidation: 3,6-dichloro-2-pyridinecarboxylic acid
Reduction: 2-Pyridinecarboxylic acid, 3,6-dihydro-, decyl ester
Substitution: 2-Pyridinecarboxylic acid, 3,6-dihydroxy-, decyl ester (if hydroxyl group is substituted)
科学研究应用
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester involves its interaction with specific molecular targets and pathways. For example, as an auxin-mimic herbicide, it mimics the plant growth hormone auxin (indole acetic acid), causing uncontrolled and disorganized plant growth that leads to plant death . This mechanism is particularly effective against broadleaf weeds.
相似化合物的比较
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester can be compared with other similar compounds such as:
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and ester group, which contribute to its distinct chemical behavior and applications.
属性
CAS 编号 |
119805-52-6 |
|---|---|
分子式 |
C16H23Cl2NO2 |
分子量 |
332.3 g/mol |
IUPAC 名称 |
decyl 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C16H23Cl2NO2/c1-2-3-4-5-6-7-8-9-12-21-16(20)15-13(17)10-11-14(18)19-15/h10-11H,2-9,12H2,1H3 |
InChI 键 |
CBLCSWNYVSKUON-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)C1=C(C=CC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)







![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)





